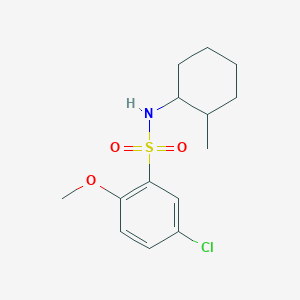
5-chloro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide, commonly known as MCC-950, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. MCC-950 has been found to inhibit the NLRP3 inflammasome, a protein complex that plays a key role in the immune system by initiating the production of pro-inflammatory cytokines. Inhibition of the NLRP3 inflammasome has been shown to have potential therapeutic effects in a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and type 2 diabetes.
作用機序
MCC-950 works by inhibiting the NLRP3 inflammasome, a protein complex that plays a key role in the immune system. The NLRP3 inflammasome is activated in response to a variety of stimuli, including infection, injury, and metabolic stress. Activation of the NLRP3 inflammasome leads to the production of pro-inflammatory cytokines, which can contribute to the development and progression of a variety of diseases. MCC-950 works by binding to the NLRP3 inflammasome and preventing its activation, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Inhibition of the NLRP3 inflammasome by MCC-950 has been shown to have a variety of biochemical and physiological effects. Studies have shown that MCC-950 can reduce inflammation in a variety of disease models, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and type 2 diabetes. In addition, MCC-950 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. These effects are thought to be due to the reduction in pro-inflammatory cytokine production that occurs as a result of NLRP3 inflammasome inhibition.
実験室実験の利点と制限
One advantage of using MCC-950 in lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to selectively target the NLRP3 inflammasome without affecting other components of the immune system. In addition, MCC-950 has been shown to be effective in a variety of disease models, indicating its potential as a therapeutic agent. However, one limitation of using MCC-950 in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on MCC-950. One area of interest is the potential therapeutic applications of MCC-950 in diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and type 2 diabetes. Additional studies are needed to determine the optimal dosing and administration of MCC-950 in these disease models. Another area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors, which could have even greater therapeutic potential. Finally, studies are needed to determine the long-term safety and efficacy of MCC-950 in humans, and to develop methods for large-scale production of the compound.
合成法
MCC-950 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of several key intermediates, including 2-methylcyclohexanone, which is then converted to the final product through a series of chemical reactions. The synthesis of MCC-950 has been described in detail in the scientific literature, and has been optimized for large-scale production.
科学的研究の応用
MCC-950 has been the subject of extensive scientific research in recent years, with a focus on its potential therapeutic applications. Studies have shown that MCC-950 can inhibit the NLRP3 inflammasome in vitro and in vivo, leading to a reduction in the production of pro-inflammatory cytokines. This has led to interest in MCC-950 as a potential therapeutic agent for a variety of diseases, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and type 2 diabetes.
特性
製品名 |
5-chloro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide |
|---|---|
分子式 |
C14H20ClNO3S |
分子量 |
317.8 g/mol |
IUPAC名 |
5-chloro-2-methoxy-N-(2-methylcyclohexyl)benzenesulfonamide |
InChI |
InChI=1S/C14H20ClNO3S/c1-10-5-3-4-6-12(10)16-20(17,18)14-9-11(15)7-8-13(14)19-2/h7-10,12,16H,3-6H2,1-2H3 |
InChIキー |
NNFOCQBWZAWRKZ-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
正規SMILES |
CC1CCCCC1NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-benzyl-1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288213.png)
![1-[(4-bromo-3-methoxyphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288224.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B288225.png)
![1-({[4-(2-Ethylphenyl)-1-piperazinyl]sulfonyl}methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B288233.png)
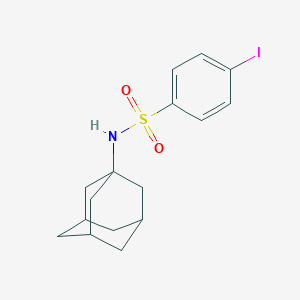
![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-methylindoline](/img/structure/B288243.png)
![2-methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B288251.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B288254.png)
![4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]sulfonyl}-2,5-dichlorophenyl ethyl ether](/img/structure/B288258.png)
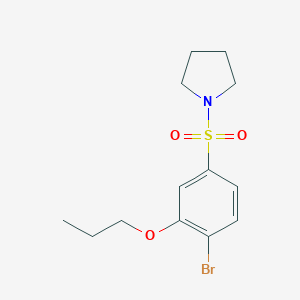
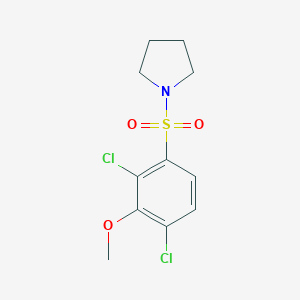
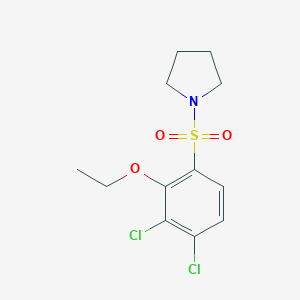
![2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288269.png)
![4-[(3,5-Dimethyl-1-piperidinyl)sulfonyl]-2-methylphenyl ethyl ether](/img/structure/B288270.png)